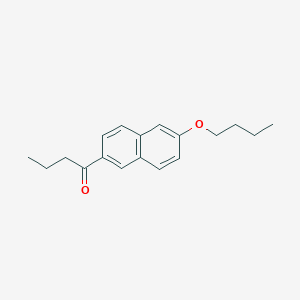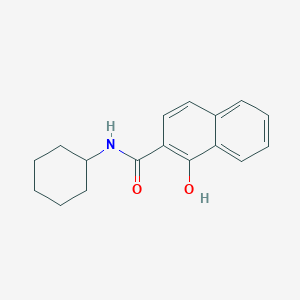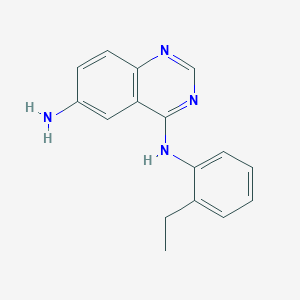
N4-(2-Ethylphenyl)quinazoline-4,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N4-(2-Ethylphenyl)quinazoline-4,6-diamine is a quinazoline derivative known for its significant biological activities. Quinazoline derivatives have been extensively studied due to their broad spectrum of pharmacological properties, including anticancer, antibacterial, and anti-inflammatory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(2-Ethylphenyl)quinazoline-4,6-diamine typically involves the structural modification of the quinazoline core. One common method includes the reaction of anthranilic acid with an amide to form 4-oxo-3,4-dihydroquinazolines, followed by further modifications . Specific reaction conditions, such as temperature and solvents, are crucial for optimizing the yield and purity of the compound.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N4-(2-Ethylphenyl)quinazoline-4,6-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the quinazoline core, potentially enhancing its biological activity.
Reduction: Reduction reactions can be used to modify specific functional groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various quinazoline derivatives with enhanced or modified biological activities. These derivatives can be further studied for their potential therapeutic applications .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of other biologically active quinazoline derivatives.
Biology: The compound has shown significant activity against various biological targets, making it a valuable tool for studying cellular processes.
Mechanism of Action
The mechanism of action of N4-(2-Ethylphenyl)quinazoline-4,6-diamine involves its interaction with specific molecular targets within cells. It has been shown to inhibit mitochondrial complex I, leading to a reduction in mitochondrial respiration and the release of reactive oxygen species . This inhibition can disrupt cellular energy production and induce cell death, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinazoline derivatives such as:
- 4-N-[2-(4-phenoxyphenyl)ethyl]quinazoline-4,6-diamine
- N2-benzyl-N4-methyl-6-((E)-pent-1-enyl)quinazoline-2,4-diamine
Uniqueness
N4-(2-Ethylphenyl)quinazoline-4,6-diamine is unique due to its specific substitution pattern, which contributes to its potent biological activity. Its ability to inhibit mitochondrial complex I with high specificity sets it apart from other quinazoline derivatives .
Properties
Molecular Formula |
C16H16N4 |
|---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
4-N-(2-ethylphenyl)quinazoline-4,6-diamine |
InChI |
InChI=1S/C16H16N4/c1-2-11-5-3-4-6-14(11)20-16-13-9-12(17)7-8-15(13)18-10-19-16/h3-10H,2,17H2,1H3,(H,18,19,20) |
InChI Key |
UDCJFLSGNALCEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC2=NC=NC3=C2C=C(C=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


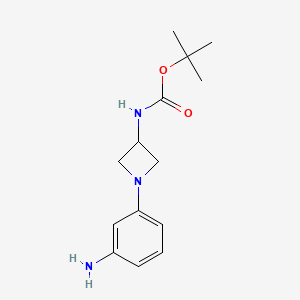
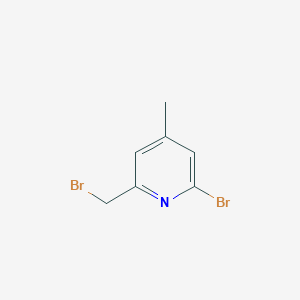
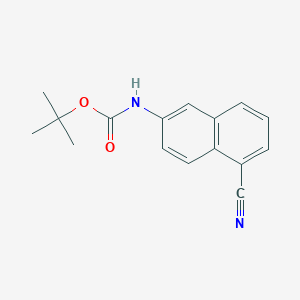

![N-((Tetrahydrofuran-2-yl)methyl)-[1,3]dioxolo[4,5-g]quinolin-8-amine](/img/structure/B11851973.png)




